molecular formula C43H82NO8P B056164 N-Ethyl-dope CAS No. 121521-33-3

N-Ethyl-dope

Cat. No. B056164
M. Wt: 772.1 g/mol
InChI Key: DZYSBRAFLSOLER-FLFKKZLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-dope (NED) is a synthetic compound that belongs to the class of dopaminergic drugs. It is a derivative of dopamine and has been used in scientific research to study the biochemical and physiological effects of dopaminergic drugs.

Mechanism Of Action

N-Ethyl-dope acts on the dopaminergic system by increasing the release of dopamine and inhibiting its reuptake. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic signaling. N-Ethyl-dope also acts as a partial agonist at dopamine receptors, which further enhances dopaminergic signaling.

Biochemical And Physiological Effects

N-Ethyl-dope has been shown to increase locomotor activity, improve cognitive function, and enhance mood in animal models. It has also been shown to increase dopamine release in the striatum and prefrontal cortex. N-Ethyl-dope has been found to have a similar pharmacological profile to other dopaminergic drugs, such as amphetamine and methylphenidate.

Advantages And Limitations For Lab Experiments

One advantage of using N-Ethyl-dope in lab experiments is its high potency and selectivity for the dopaminergic system. This allows for precise manipulation of dopaminergic signaling in experimental models. However, N-Ethyl-dope has a short half-life and can rapidly metabolize, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for research on N-Ethyl-dope. One area of interest is the use of N-Ethyl-dope in the treatment of neurodegenerative diseases such as Parkinson's disease. N-Ethyl-dope has been shown to increase dopamine release, which could potentially improve motor function in Parkinson's disease patients. Another area of interest is the development of novel dopaminergic drugs based on the structure of N-Ethyl-dope. These drugs could have improved pharmacological properties and therapeutic potential compared to existing dopaminergic drugs.
Conclusion:
N-Ethyl-dope is a synthetic compound that has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been synthesized by the reaction of dopamine with ethyl iodide, and has been found to increase dopamine release and enhance dopaminergic signaling. N-Ethyl-dope has several advantages and limitations for use in lab experiments, and has potential future directions for research in the treatment of neurodegenerative diseases and the development of novel dopaminergic drugs.

Synthesis Methods

N-Ethyl-dope can be synthesized by the reaction of dopamine with ethyl iodide in the presence of a base. The reaction results in the formation of N-Ethyl-dope, which can be purified by recrystallization.

Scientific Research Applications

N-Ethyl-dope has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been used to investigate the mechanisms of action of dopaminergic drugs and their effects on behavior, cognition, and mood. N-Ethyl-dope has also been used to study the effects of dopaminergic drugs on neurodegenerative diseases such as Parkinson's disease.

properties

CAS RN

121521-33-3

Product Name

N-Ethyl-dope

Molecular Formula

C43H82NO8P

Molecular Weight

772.1 g/mol

IUPAC Name

[3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+

InChI Key

DZYSBRAFLSOLER-FLFKKZLDSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

N-ethyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
N-ethyl-1,2-dioleoylphosphatidylethanolamine
N-ethyl-DOPE

Origin of Product

United States

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